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Compound of Interest

Compound Name: (DHQD)2PHAL

Cat. No.: B128168

For researchers, scientists, and professionals in drug development, the synthesis of vicinal
diols from alkenes is a critical transformation. Two of the most prominent methods for achieving
this are the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation. While both
utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical outcome,
reaction conditions, and overall efficiency. This guide provides an objective comparison of
these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences
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Feature

Sharpless Asymmetric
Dihydroxylation

Upjohn Dihydroxylation

Stereochemistry

Enantioselective (produces
chiral diols with high

enantiomeric excess)

Racemic (produces a mixture

of enantiomers)

Key Reagents

OsOa (catalytic), chiral ligand
(e.g., (DHQ)2-PHAL or
(DHQD)2-PHAL), co-oxidant
(K3[Fe(CN)e])

OsO4 (catalytic), co-oxidant
(N-Methylmorpholine N-oxide,
NMO)

Typical Reaction Conditions

Often biphasic (t-BuOH/water),
controlled temperature (often 0

°C to room temperature)

Typically a mixture of acetone,
water, and sometimes other

co-solvents, room temperature

Broad substrate scope,

Broad substrate scope, but

Generality including many functionalized can be slow for certain
alkenes electron-deficient alkenes
Asymmetric synthesis, ] )
) ) ) o General synthesis of racemic
Primary Use preparation of chiral building

blocks

vicinal diols

Performance Comparison: Experimental Data

The choice between the Sharpless and Upjohn dihydroxylation often comes down to the

desired stereochemical outcome and acceptable yield. The Sharpless method, due to "ligand-

accelerated catalysis," is often faster and can provide higher yields than the Upjohn method, in

addition to its enantioselectivity.[1] Below is a comparison of the two methods for the

dihydroxylation of various alkenes.
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Enantiomeri
Alkene Method Co-oxidant Ligand Yield (%) c Excess
(ee, %)
Ks[Fe(CN)s]/ DHQD)>-
trans-Stilbene  Sharpless [Fe(CR)e] (DHQD) 96 >99
K2COs PHAL
Upjohn NMO None 90 N/A (racemic)
] (DHQD)2-
Styrene Sharpless AD-mix-3 94 97
PHAL
Upjohn NMO None 920 N/A (racemic)
. (DHQD)2-
1-Octene Sharpless AD-mix-3 97 95
PHAL
Upjohn NMO None ~90 N/A (racemic)

Catalytic Cycles

The catalytic cycles for both the Sharpless and Upjohn dihydroxylations involve the oxidation of
an alkene by osmium tetroxide to form an osmate ester, which is then hydrolyzed to the diol.
The key difference lies in the presence of a chiral ligand in the Sharpless method, which
creates a chiral environment around the osmium, leading to a facial-selective attack on the
alkene.

Upjohn Dihydroxylation
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Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless Asymmetric Dihydroxylation
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

Below are representative experimental protocols for the dihydroxylation of trans-stilbene using
both the Upjohn and Sharpless methods.

Upjohn Dihydroxylation of trans-Stilbene

Materials:

trans-Stilbene

e N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
e Osmium tetroxide (OsOa), 2.5 wt. % solution in tert-butanol
e Acetone

o Water

e Sodium sulfite

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate

 Silica gel

Procedure:

e To a solution of trans-stilbene (1.80 g, 10.0 mmol) in 50 mL of acetone/water (10:1) is added
N-methylmorpholine N-oxide (1.40 g, 12.0 mmol).
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e To this stirred solution is added osmium tetroxide (0.51 mL of a 2.5 wt. % solution in tert-
butanol, 0.05 mmol).

e The reaction mixture is stirred at room temperature for 12 hours, during which time the color
changes from light yellow to dark brown.

e The reaction is quenched by the addition of solid sodium sulfite (2.0 g) and stirred for an
additional 30 minutes.

e The mixture is then diluted with ethyl acetate (50 mL) and water (20 mL). The layers are
separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

e The combined organic layers are washed with brine (20 mL), dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford (+)-hydrobenzoin.

Sharpless Asymmetric Dihydroxylation of trans-Stilbene

Materials:

AD-mix-3

e tert-Butanol

e Water

 trans-Stilbene

e Sodium sulfite

o Ethyl acetate

e Potassium carbonate, 2M agueous solution
e Anhydrous magnesium sulfate

 Silica gel
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Procedure:

A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

o AD-mix-f3 (14.0 g) is added to the cooled solvent mixture and stirred until the two phases are
clear (the aqueous phase will be yellow).

 trans-Stilbene (1.80 g, 10.0 mmol) is added to the reaction mixture at 0 °C.
e The reaction is stirred vigorously at 0 °C for 24 hours.

e The reaction is quenched by the addition of sodium sulfite (15.0 g) and warmed to room
temperature with stirring for 1 hour.

o Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is
extracted with ethyl acetate (2 x 50 mL).

e The combined organic layers are washed with a 2M aqueous solution of potassium
carbonate (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated
under reduced pressure.

e The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford (R,R)-hydrobenzoin.

Conclusion

Both the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation are powerful
methods for the synthesis of vicinal diols. The choice between them hinges on the specific
requirements of the synthesis. For applications where enantiopurity is paramount, such as in
the development of chiral drugs and natural product synthesis, the Sharpless asymmetric
dihydroxylation is the superior method, offering high enantioselectivities and often higher yields.
For routine synthesis of racemic diols where stereochemistry is not a concern, the Upjohn
dihydroxylation provides a reliable and straightforward alternative. The development of
commercially available reagent mixtures (AD-mix) for the Sharpless reaction has further
enhanced its convenience and accessibility for the modern synthetic chemist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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